molecular formula C8H13N3 B1445333 6-(2-aminoethyl)-N-methylpyridin-2-amine CAS No. 1227095-55-7

6-(2-aminoethyl)-N-methylpyridin-2-amine

Cat. No. B1445333
CAS RN: 1227095-55-7
M. Wt: 151.21 g/mol
InChI Key: FMDYEOSBQVTWBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often includes the starting materials, reaction conditions, and the yield of the product .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Archaeological Wood Consolidation

The aminoethyl substitution on cellulose derivatives has been shown to enhance self-assembly properties, making them potential candidates for archaeological wood consolidants . These aminocelluloses form films that could stabilize and preserve ancient wooden artifacts.

Biomedical Coatings

Aminocelluloses with aminoethyl groups have been explored as coatings for biomedical equipment, such as implants . Their biocompatible and biofunctional film-forming abilities offer a promising avenue for enhancing the performance and longevity of medical devices.

Antimicrobial Applications

The introduction of aminoethyl groups into cellulose derivatives has demonstrated potential antimicrobial activity . This could lead to the development of new materials for preventing bacterial growth on surfaces and medical equipment.

CO2 Capture

Amine-modified cellulose aerogels have been synthesized for potential application in capturing CO2 . The introduction of aminoethyl groups allows for covalent bonding with CO2, suggesting a viable method for carbon capture and sequestration.

Research on Protonation Behavior

The protonation behavior of aminocelluloses, including those with aminoethyl groups, has been studied to understand their solubility and interaction with other molecules . This research is crucial for designing materials with specific properties for industrial applications.

Mechanism of Action

If the compound is biologically active, its mechanism of action is studied. This involves understanding how the compound interacts with biological systems .

Safety and Hazards

This involves understanding the risks associated with handling the compound. It includes the compound’s toxicity, flammability, and any precautions that should be taken while handling it .

Future Directions

This involves predicting or proposing future research directions. This could include potential applications of the compound, or new reactions that it could undergo .

properties

IUPAC Name

6-(2-aminoethyl)-N-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-10-8-4-2-3-7(11-8)5-6-9/h2-4H,5-6,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMDYEOSBQVTWBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC(=N1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-aminoethyl)-N-methylpyridin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(2-aminoethyl)-N-methylpyridin-2-amine
Reactant of Route 2
Reactant of Route 2
6-(2-aminoethyl)-N-methylpyridin-2-amine
Reactant of Route 3
Reactant of Route 3
6-(2-aminoethyl)-N-methylpyridin-2-amine
Reactant of Route 4
Reactant of Route 4
6-(2-aminoethyl)-N-methylpyridin-2-amine
Reactant of Route 5
Reactant of Route 5
6-(2-aminoethyl)-N-methylpyridin-2-amine
Reactant of Route 6
6-(2-aminoethyl)-N-methylpyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.